molecular formula C12H15BrO B8170730 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene

2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene

Cat. No.: B8170730
M. Wt: 255.15 g/mol
InChI Key: QUFSYFLNSFOQHS-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene is an organic compound with the molecular formula C12H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclobutylmethoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene typically involves the bromination of 4-(cyclobutylmethoxy)-1-methylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-(cyclobutylmethoxy)-1-methylbenzene derivatives.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include 4-(cyclobutylmethoxy)-1-methylbenzene.

Scientific Research Applications

2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxy-1-methylbenzene
  • 2-Bromo-4-(cyclobutylmethoxy)benzenemethanol

Uniqueness

2-Bromo-4-(cyclobutylmethoxy)-1-methylbenzene is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and applications in various fields.

Properties

IUPAC Name

2-bromo-4-(cyclobutylmethoxy)-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9-5-6-11(7-12(9)13)14-8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFSYFLNSFOQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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